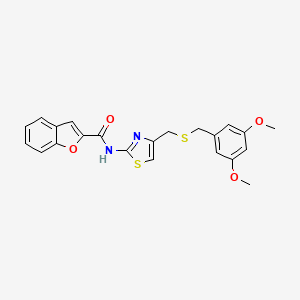

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-26-17-7-14(8-18(10-17)27-2)11-29-12-16-13-30-22(23-16)24-21(25)20-9-15-5-3-4-6-19(15)28-20/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKJLYGYKFIGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzofuran rings, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole and benzofuran derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure that includes a thiazole ring , a furan moiety , and a carboxamide functional group . The synthesis typically involves multi-step organic reactions that require precise conditions to ensure high yields and purity. Key steps in the synthesis may include:

- Formation of the thiazole ring.

- Introduction of the furan moiety.

- Coupling reactions to form the carboxamide group.

The detailed synthesis pathways often utilize chromatography for purification and characterization techniques such as NMR and IR spectroscopy to confirm the structure and purity of the final product.

Biological Activities

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide has shown promising cytotoxic effects against various tumor cells, including lymphoma cells. Research indicates that this compound may act through multiple mechanisms, potentially involving the modulation of signaling pathways associated with cell proliferation and apoptosis.

Scientific Research Applications

The compound's unique properties make it suitable for various applications in scientific research:

- Anticancer Research : Its cytotoxic properties position it as a candidate for developing novel anticancer therapies. Studies have highlighted its potential in inhibiting tumor growth in preclinical models .

- Drug Development : As a lead compound, it can be modified to enhance its efficacy and selectivity against specific cancer types. Structure-activity relationship (SAR) studies can provide insights into optimizing its therapeutic profile .

- Biochemical Studies : The interactions of this compound with biological targets can be explored to understand fundamental biochemical processes, aiding in the identification of new drug targets.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on cancer cells:

Mechanism of Action

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA, leading to its anticancer properties. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations:

- Substituent Diversity: The target compound’s (3,5-dimethoxybenzyl)thio-methyl group distinguishes it from analogs with morpholinomethyl (4g), piperazinyl (11a), or amino-oxoethyl (CAS 923226-70-4) substituents.

- Core Functional Groups: Unlike urea-linked derivatives (11a–11o, ), the target compound’s benzofuran carboxamide core may enhance aromatic stacking interactions in biological systems .

Table 2: Spectral Data Comparison

Synthetic Routes:

- The target compound’s thioether linkage may be synthesized via nucleophilic substitution of a thiol (e.g., 3,5-dimethoxybenzylthiol) with a bromomethyl-thiazole intermediate, a strategy analogous to S-alkylation methods in and .

- Carboxamide formation could involve coupling benzofuran-2-carboxylic acid with a thiazole-2-amine derivative, as seen in furan-2-carboxamide synthesis .

Bioactivity Potential

While direct bioactivity data for the target compound are unavailable, structural analogs suggest therapeutic relevance:

- Anticancer Potential: Thiazole derivatives with sulfur-containing substituents (e.g., thioethers, sulfonyl groups) exhibit activity against cancer cell lines by modulating kinase or protease pathways .

- Antiviral and Antiplatelet Effects: Compounds with thiazolylmethylthio groups () have been explored for viral infection and thrombosis treatment, implying the target’s dimethoxybenzylthio group may confer similar properties .

- Urea vs. Carboxamide Bioactivity: Urea derivatives () often target protein-protein interactions, whereas carboxamides (e.g., the target compound) may prefer enzymatic active sites due to their hydrogen-bonding capacity .

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a benzofuran moiety , and a carboxamide functional group . The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone.

- Introduction of the Benzylthio Group : Nucleophilic substitution involving a benzyl halide.

- Carboxamide Formation : Acylation with an appropriate acylating agent.

These steps require precise conditions to maximize yield and purity, often employing techniques such as chromatography for purification.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines, including lymphoma and breast cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in these cancer types .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer progression, potentially inhibiting their activity.

- Cell Signaling Modulation : It could modulate signaling pathways that are critical for cell survival and proliferation.

Further studies are necessary to elucidate the exact molecular pathways involved in its action .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Lymphoma Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like methotrexate .

- Breast Cancer Models : In another study, the compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for further development as an anti-cancer agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂S₂ |

| Molecular Weight | 296.41 g/mol |

| IC50 (Lymphoma Cells) | 12 µM |

| IC50 (Breast Cancer Cells) | 15 µM |

| Primary Mechanism of Action | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.